molecular formula C27H48O4 B14542248 Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 62174-70-3

Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14542248
CAS No.: 62174-70-3
M. Wt: 436.7 g/mol
InChI Key: YAZOUKNIIJYOTL-UHFFFAOYSA-N
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Description

Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is a chemical compound with the molecular formula C28H48O4. It is an ester derivative of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, where the carboxyl groups are esterified with nonyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with nonanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation and other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with various molecular targets. In biochemical applications, it may interact with enzymes or receptors, altering their activity or stability. In industrial applications, its plasticizing effect is due to its ability to reduce intermolecular forces between polymer chains, increasing flexibility and durability .

Comparison with Similar Compounds

Similar Compounds

  • Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
  • Diisodecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
  • Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

Uniqueness

Dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to its analogs. Its nonyl groups confer a balance of hydrophobicity and flexibility, making it suitable for a wide range of applications .

Properties

CAS No.

62174-70-3

Molecular Formula

C27H48O4

Molecular Weight

436.7 g/mol

IUPAC Name

dinonyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C27H48O4/c1-4-6-8-10-12-14-16-21-30-26(28)24-20-18-19-23(3)25(24)27(29)31-22-17-15-13-11-9-7-5-2/h18-19,23-25H,4-17,20-22H2,1-3H3

InChI Key

YAZOUKNIIJYOTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCCCCC)C

Origin of Product

United States

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